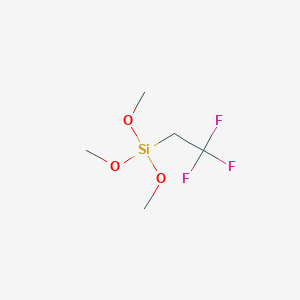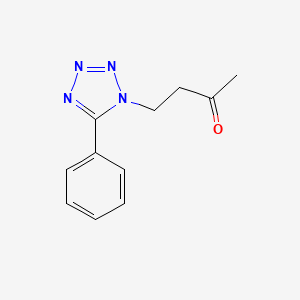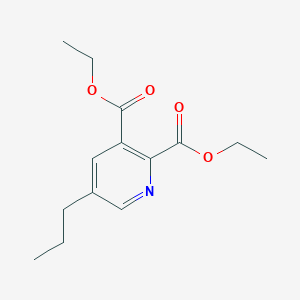
6-Nitropyren-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitropyren-2-OL is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) It is a derivative of pyrene, a well-known PAH, and contains a nitro group (-NO2) at the 6th position and a hydroxyl group (-OH) at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitropyren-2-OL typically involves the nitration of pyrene derivatives. One common method is the reaction of pyrene with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the desired position. The hydroxyl group can be introduced through subsequent reactions, such as oxidation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where pyrene is treated with nitrating agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitropyren-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of nitroquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated pyrene derivatives.
Aplicaciones Científicas De Investigación
6-Nitropyren-2-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Nitropyren-2-OL involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and cytotoxic effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Nitropyrene: Another nitro-substituted pyrene with different substitution patterns.
6-Nitro-1-pyrenol: A closely related compound with similar functional groups but different positions.
2-Nitropyrene: A nitro-substituted pyrene with the nitro group at the 2nd position.
Uniqueness
6-Nitropyren-2-OL is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
113737-32-9 |
|---|---|
Fórmula molecular |
C16H9NO3 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
6-nitropyren-2-ol |
InChI |
InChI=1S/C16H9NO3/c18-12-7-10-2-1-9-4-6-14(17(19)20)13-5-3-11(8-12)15(10)16(9)13/h1-8,18H |
Clave InChI |
JZAOZQLOYCDODR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)

![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)



![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)





![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
